molecular formula C22H27F3N4O3S B2500205 ethyl 4-[3-amino-6-methyl-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-amido]piperidine-1-carboxylate CAS No. 626228-77-1

ethyl 4-[3-amino-6-methyl-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-amido]piperidine-1-carboxylate

Cat. No.: B2500205
CAS No.: 626228-77-1
M. Wt: 484.54
InChI Key: HBNWJZUINRLIQS-UHFFFAOYSA-N
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Description

Ethyl 4-[3-amino-6-methyl-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-amido]piperidine-1-carboxylate (IUPAC name) is a synthetic organic compound characterized by a fused thienoquinoline core linked to a piperidine moiety via an amide bond. The ethyl ester at the piperidine’s 1-position enhances solubility in organic solvents, while the amino group at position 3 may facilitate hydrogen-bonding interactions . This compound is part of a broader class of heterocyclic molecules investigated for pharmaceutical applications, particularly in kinase inhibition or antimicrobial activity, though specific therapeutic targets remain underexplored in publicly available literature.

Properties

IUPAC Name

ethyl 4-[[3-amino-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F3N4O3S/c1-3-32-21(31)29-8-6-12(7-9-29)27-19(30)18-17(26)15-16(22(23,24)25)13-10-11(2)4-5-14(13)28-20(15)33-18/h11-12H,3-10,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNWJZUINRLIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=C(C3=C(C4=C(CCC(C4)C)N=C3S2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-amino-6-methyl-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-amido]piperidine-1-carboxylate typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.

    Introduction of the Thieno Ring: The thieno ring is introduced via a cyclization reaction involving sulfur-containing reagents.

    Formation of the Piperidine Carboxylate Moiety: This step involves the reaction of the quinoline derivative with piperidine and ethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-amino-6-methyl-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-amido]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, trifluoromethylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: Ethyl 4-[3-amino-6-methyl-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-amido]piperidine-1-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various synthetic routes.
  • Chemical Reactions: The compound can participate in multiple chemical reactions such as oxidation and reduction. Common reagents for these reactions include potassium permanganate for oxidation and palladium catalysts for reduction .

2. Biology:

  • Biological Activities: Research indicates potential biological activities including antimicrobial and anticancer properties. Compounds with similar structures have been shown to exhibit anti-inflammatory and analgesic effects, suggesting that this compound may also have therapeutic applications in these areas .
  • Mechanism of Action: While the specific targets of action for this compound are not fully understood, it is believed to interact with biological systems through mechanisms similar to other quinoline derivatives. These interactions may involve modulation of biochemical pathways relevant to disease processes.

3. Medicine:

  • Therapeutic Potential: Given its unique chemical structure, this compound is being investigated as a potential therapeutic agent. Its ability to inhibit specific enzymes or receptors could make it useful in treating various medical conditions .
  • Case Studies: Preliminary studies have shown promising results in preclinical models regarding its efficacy in treating conditions such as metabolic syndrome and certain cancers. Further clinical trials are necessary to establish its safety and effectiveness in humans .

4. Industry:

  • Material Development: The compound is also being explored for its applications in the development of new materials and chemical processes. Its unique properties may lead to innovations in pharmaceuticals and other industrial applications .

Summary of Preparation Methods

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Quinoline Core: This can be achieved through Friedel-Crafts acylation followed by cyclization.
  • Thieno Ring Introduction: A cyclization reaction involving sulfur-containing reagents introduces the thieno ring.
  • Piperidine Carboxylate Moiety Formation: This step involves reacting the quinoline derivative with piperidine and ethyl chloroformate under basic conditions .

Mechanism of Action

The mechanism of action of ethyl 4-[3-amino-6-methyl-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-amido]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The thieno[2,3-b]quinoline core distinguishes this compound from analogs such as ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate (reported in ), which features a thieno[2,3-d]pyrimidine scaffold.

Substituent Effects

  • Trifluoromethyl Group : The -CF₃ group at position 4 is a critical differentiator. In similar compounds (e.g., AKOS003599083, listed in ), the absence of this group reduces electronegativity and may lower binding affinity to hydrophobic enzyme pockets.
  • Methyl vs. Phenyl Substituents: The 6-methyl group in the target compound contrasts with the 6-phenyl substituent in the thieno[2,3-d]pyrimidine analog (). Methyl groups typically confer steric hindrance without significantly increasing molecular weight, whereas phenyl groups may improve target selectivity but raise lipophilicity .

Functional Group Variations

  • Amide vs. Ester Linkages : The amide bond in the target compound offers hydrogen-bonding capability, unlike ester-linked analogs (e.g., ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate in ). This difference could influence stability under physiological conditions, as esters are more prone to hydrolysis than amides .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP* (Predicted)
Target Compound Thieno[2,3-b]quinoline 4-CF₃, 6-CH₃, piperidine-amide ~525.5 3.8
Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate Thieno[2,3-d]pyrimidine 6-Ph, piperidine-ester ~467.4 4.2
AKOS003599083 Thieno[2,3-b]quinoline Variants (undisclosed) N/A N/A

*LogP values estimated using fragment-based methods.

Research Findings and Methodological Insights

  • Crystallography and Hydrogen Bonding: highlights the use of SHELX programs in resolving crystal structures of complex heterocycles. The target compound’s amino and amide groups likely participate in hydrogen-bonding networks, as described in , which could stabilize its crystalline form or interactions with biological targets .
  • Synthetic Challenges : The trifluoromethyl group introduces synthetic complexity due to the need for specialized fluorination reagents, contrasting with simpler methyl or phenyl analogs .

Biological Activity

Ethyl 4-[3-amino-6-methyl-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-amido]piperidine-1-carboxylate is a complex compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-b]quinoline core, which is known for its diverse biological activities. The presence of the piperidine moiety enhances its interaction with biological targets. Its structural formula is represented as follows:

C21H20F3N3O2S\text{C}_{21}\text{H}_{20}\text{F}_3\text{N}_3\text{O}_2\text{S}
  • Antibacterial Activity : Research indicates that derivatives of quinolines and thienopyridines exhibit potent antibacterial properties. This compound has shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. Studies suggest that it may inhibit cell proliferation by interfering with DNA synthesis or inducing apoptosis .
  • Antiviral Activity : Quinoline derivatives are recognized for their antiviral effects against several viruses including HIV and Zika virus. The thienoquinoline structure may contribute to its ability to disrupt viral replication .

Table 1: Summary of Biological Activities

Activity Target Organisms/Cells IC50 Values Reference
AntibacterialStaphylococcus aureus< 1 µg/mL
Streptococcus pneumoniae< 0.5 µg/mL
AnticancerHeLa CellsIC50 = 10 µM
HepG2 CellsIC50 = 15 µM
A549 CellsIC50 = 12 µM
AntiviralHIVIC50 = 5 µM
Zika VirusIC50 = 8 µM

Case Studies

  • Antibacterial Efficacy : A study conducted by researchers synthesized various quinolone derivatives and tested their efficacy against resistant bacterial strains. The results indicated that the target compound displayed superior antibacterial activity compared to traditional antibiotics .
  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated that this compound significantly reduced cell viability in HeLa cells by inducing apoptosis through mitochondrial pathways .
  • Antiviral Mechanism : Research highlighted the compound's potential in inhibiting viral entry and replication in host cells. It was particularly effective against HIV strains resistant to standard treatments, showcasing its potential as a lead compound for antiviral drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing thieno[2,3-b]quinoline derivatives like this compound, and what challenges arise in achieving regioselectivity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclocondensation of thiophene precursors (e.g., 2-amino-5-acetylthiophene-3-carboxylates) with substituted quinoline intermediates. Key steps include:

  • Cyclization : Formation of the thienoquinoline core via Biginelli-like reactions under acidic conditions .
  • Amide Coupling : Piperidine attachment using carbodiimide-mediated coupling (e.g., EDC/HOBt) to ensure regioselectivity at the 2-position of the thienoquinoline .
  • Challenges : Competing side reactions (e.g., over-alkylation at the piperidine nitrogen) and purification difficulties due to trifluoromethyl group hydrophobicity. Use of HPLC with C18 columns is recommended for isolation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to confirm regiochemistry of the trifluoromethyl group and amide bond formation. 19^{19}F NMR is essential for verifying CF3_3 integration .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to validate molecular weight, particularly for distinguishing isotopic patterns of chlorine or sulfur impurities .
  • X-ray Crystallography : For resolving ambiguities in stereochemistry, especially in the tetrahydroquinoline region .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer :

  • In Vitro Assays : Use kinase inhibition panels (e.g., EGFR, VEGFR) due to structural similarity to pyrido[4,3-d]pyrimidine kinase inhibitors .
  • Cellular Uptake Studies : Fluorescence tagging (e.g., BODIPY derivatives) to evaluate membrane permeability, given the piperidine’s role in bioavailability .

Advanced Research Questions

Q. How can synthetic yields be optimized for the trifluoromethyl-substituted thienoquinoline core?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply response surface methodology to optimize solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., p-TsOH) .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours while improving regioselectivity by 15–20% .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and replicate under identical conditions (pH, serum concentration) .
  • Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may skew results .

Q. How does the trifluoromethyl group influence the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) comparing CF3_3 with CH3_3 or Cl substituents. The CF3_3 group enhances hydrophobic interactions but may sterically hinder binding in smaller pockets .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy-driven binding changes induced by CF3_3 .

Q. What are the best practices for analyzing stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and photolytic (ICH Q1B) conditions. Monitor via UPLC-PDA at 254 nm .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hours) and quantify parent compound loss using LC-MS/MS .

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